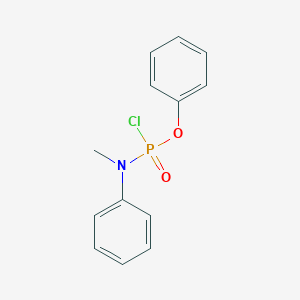
Phenyl n-methyl-n-phenylphosphoramidochloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl n-methyl-n-phenylphosphoramidochloridate is a chemical compound with the molecular formula C12H11ClNO2P. It is also known by its systematic name, N-Phenylphosphoramidochloridic acid phenyl ester. This compound is characterized by the presence of a phosphoramidate group, which is a functional group containing phosphorus, nitrogen, and oxygen atoms. It is commonly used in various chemical reactions and has applications in scientific research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl n-methyl-n-phenylphosphoramidochloridate can be synthesized through several methods. One common synthetic route involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, and the compound is often produced in solid form for ease of handling and storage .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl n-methyl-n-phenylphosphoramidochloridate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Oxidation and Reduction Reactions: The phosphoramidate group can undergo oxidation or reduction under specific conditions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield phosphoramidate derivatives, while oxidation reactions can produce phosphoric acid derivatives .
Wissenschaftliche Forschungsanwendungen
Phenyl n-methyl-n-phenylphosphoramidochloridate has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of phenyl n-methyl-n-phenylphosphoramidochloridate involves its interaction with specific molecular targets and pathways. For example, in biological studies, it binds to enzymes such as chymotrypsin, inhibiting their activity. The phosphoramidate group plays a crucial role in these interactions, as it can form stable complexes with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Phenyl n-methyl-n-phenylphosphoramidochloridate can be compared with other similar compounds, such as:
Phenylphosphonic dichloride: A precursor in the synthesis of this compound, used in various chemical reactions.
Phenylphosphonic acid: A related compound with similar phosphorus-containing functional groups, used in different applications.
Triphenylphosphine: Another phosphorus-containing compound used as a ligand in various catalytic reactions.
The uniqueness of this compound lies in its specific functional group and its ability to participate in a wide range of chemical reactions, making it valuable in both research and industrial applications .
Eigenschaften
CAS-Nummer |
82753-86-4 |
|---|---|
Molekularformel |
C13H13ClNO2P |
Molekulargewicht |
281.67 g/mol |
IUPAC-Name |
N-[chloro(phenoxy)phosphoryl]-N-methylaniline |
InChI |
InChI=1S/C13H13ClNO2P/c1-15(12-8-4-2-5-9-12)18(14,16)17-13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
ATJWOQFLQDFWDU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)P(=O)(OC2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(2-Amino-4-nitroanilino)phenyl]ethan-1-one](/img/structure/B14430473.png)

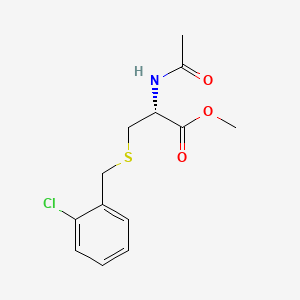
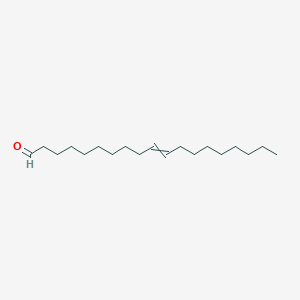


![2-(Methylsulfanyl)-5-[(prop-2-en-1-yl)sulfanyl]thiophene](/img/structure/B14430505.png)
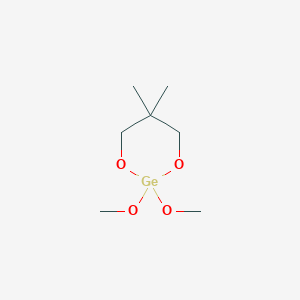
![1-[2-(2-Hydroxyethyl)hexahydropyrrolo[1,2-b][1,2]oxazol-3-yl]butan-1-one](/img/structure/B14430535.png)
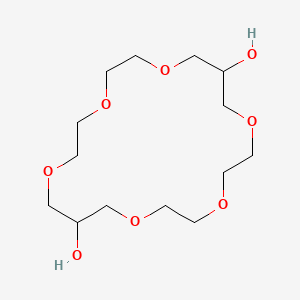
![2,3a,5-Triphenyl-3a,6-dihydropyrazolo[1,5-c]pyrimidine-7(3H)-thione](/img/structure/B14430543.png)
